3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide
Description
3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide is a propanamide derivative featuring a 4-methoxyphenyl group attached to the propanamide backbone and a 6-methoxypyrimidin-4-yl substituent on the nitrogen atom.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-6-3-11(4-7-12)5-8-14(19)18-13-9-15(21-2)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJDBUTYGLWLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 6-methoxypyrimidine-4-amine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with 6-methoxypyrimidine-4-amine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic or pyrimidinyl derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of phenolic or pyrimidinyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Propanamide Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Heterocyclic vs. Aromatic Substituents : The pyrimidine group in the target compound may enhance hydrogen-bonding interactions compared to chromene or piperidinyl substituents in analogs like VIk or para-methoxyfentanyl .
- Methoxy Positioning : Dual methoxy groups (e.g., VIk and the target compound) could improve solubility but may alter metabolic stability compared to halogenated analogs (e.g., VIj) .
- Pharmacological Targets: Piperidinyl analogs (e.g., para-methoxyfentanyl) are associated with opioid receptor activity, while chromene derivatives (VIk, VIj) target adenosine A2B receptors .
Key Observations:
- Yield Variability : Chromene derivatives (VIk, VIj) show moderate yields (40–60%), likely due to steric challenges in coupling reactions .
Biological Activity
3-(4-Methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide is an organic compound notable for its structural complexity and potential biological activities. The compound features a propanamide backbone, a 4-methoxyphenyl group, and a 6-methoxypyrimidin-4-yl moiety, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C14H18N2O3
- Molecular Weight : Approximately 248.28 g/mol
- Structure :
- The presence of methoxy groups enhances solubility and reactivity, making it a subject of interest for both synthetic and biological studies.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound's structure suggests potential effectiveness against bacterial strains.
- Neuroprotective Effects : Its interaction with neuroreceptors may provide protective effects in neurodegenerative conditions.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various therapeutic effects.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-Methoxypyrimidin-4-yl)-N'-(2-hydroxyethyl)propanamide | Hydroxyethyl group instead of methoxy | Anticancer activity |
| 3-(4-Methoxyphenyl)-N-(2-pyridinyl)propanamide | Pyridine ring substitution | Antimicrobial properties |
| N-(6-Methylpyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide | Methyl substitution on pyrimidine | Potential neuroprotective effects |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of propanamide with methoxy substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
-
Antimicrobial Properties :
- Research found that similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
-
Neuroprotective Effects :
- In animal models, compounds with structural similarities were tested for their ability to protect neuronal cells from oxidative stress. Results indicated a reduction in markers of neurodegeneration when treated with these compounds.
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
-
Starting Materials :
- 4-Methoxybenzaldehyde and 6-methoxypyrimidine-4-amine.
-
Synthetic Steps :
- Condensation reaction to form an intermediate.
- Amidation reaction to yield the final product.
-
Industrial Applications :
- Utilized as a building block in the synthesis of more complex molecules.
- Investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
